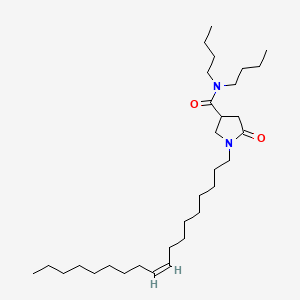
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of fatty alcohol esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of octadec-9-enylamine with dibutylamine and a suitable carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous reactors, such as falling film reactors, to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced techniques such as micro-reaction systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-Octadec-9-enyl Sulphate: This compound shares a similar aliphatic chain but differs in its functional groups and overall structure.
Hexadec-9-enoic acid octadec-9-enyl ester: Another compound with a long aliphatic chain, used in different industrial applications.
Uniqueness
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93893-27-7 |
|---|---|
Fórmula molecular |
C31H58N2O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15- |
Clave InChI |
RLCHJSBXBCJULN-NXVVXOECSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
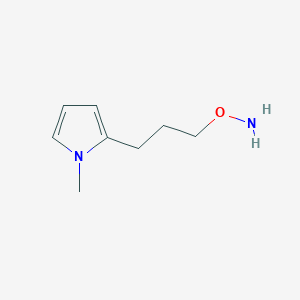
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)

![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
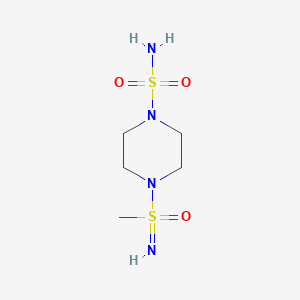
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
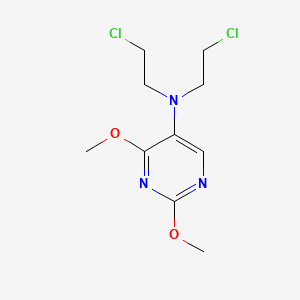
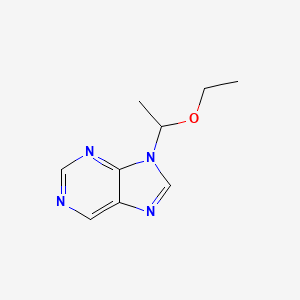
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
